
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid typically involves the condensation of a pyrimidine derivative with an appropriate aldehyde or ketone under basic or acidic conditions. The reaction may be catalyzed by various reagents such as ammonium acetate or zinc chloride, depending on the specific synthetic route chosen . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods typically use a packed column reactor with a suitable catalyst, such as Raney nickel, and a low boiling point alcohol as the solvent .
化学反应分析
Types of Reactions
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
科学研究应用
(E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
作用机制
The mechanism of action of (E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit protein kinases or other enzymes critical for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds to (E)-2-((2-ethoxypyrimidin-5-yl)methyl)-3-methoxyacrylic acid include other pyrimidine derivatives such as:
- 2-methyl-5-ethylpyridine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
(E)-2-[(2-ethoxypyrimidin-5-yl)methyl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-3-17-11-12-5-8(6-13-11)4-9(7-16-2)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)/b9-7+ |
InChI 键 |
KNVPZHWMQUCNAG-VQHVLOKHSA-N |
手性 SMILES |
CCOC1=NC=C(C=N1)C/C(=C\OC)/C(=O)O |
规范 SMILES |
CCOC1=NC=C(C=N1)CC(=COC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


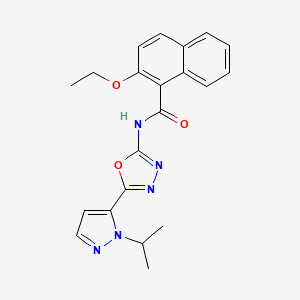
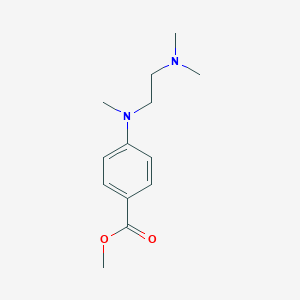
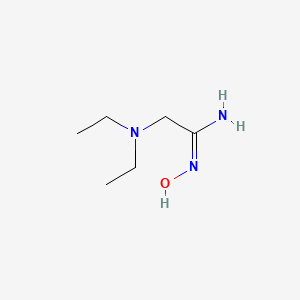
![N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14122545.png)

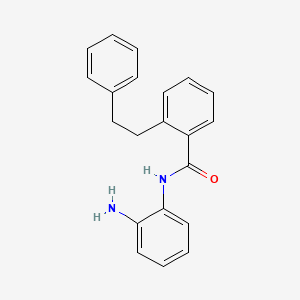
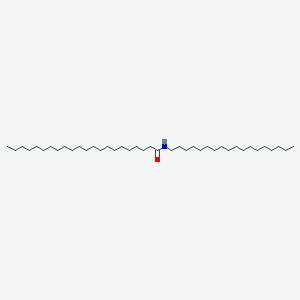
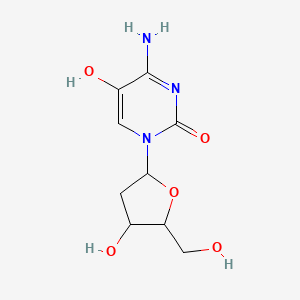
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)
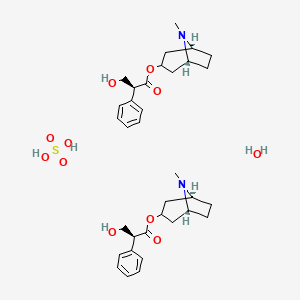

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
![N1,N2-Di([1,1'-biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B14122606.png)

